Cloperidone hydrochloride

Vue d'ensemble

Description

Le Chlorhydrate de Cloperidone est un dérivé de la quinazolinedione connu pour ses propriétés sédatives et antihypertensives. Il a été découvert en 1965 par Miles Laboratories et a depuis été étudié pour ses divers effets pharmacologiques . La formule moléculaire du composé est C21H24Cl2N4O2, et sa masse moléculaire est de 435,3 g/mol .

Méthodes De Préparation

La synthèse du Chlorhydrate de Cloperidone implique plusieurs étapes, commençant par la formation du noyau de quinazoline-2,4-dione. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de quinazoline-2,4-dione : Ceci est réalisé par la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Attachement du cycle pipérazine : Le cycle pipérazine est introduit par une réaction de substitution nucléophile.

Introduction du groupe chlorophényle : Cette étape implique l’utilisation de dérivés chlorophényles dans une réaction de substitution pour attacher le groupe chlorophényle au cycle pipérazine.

Formation du sel chlorhydrate : La dernière étape implique la salification du composé avec de l’acide chlorhydrique pour former le Chlorhydrate de Cloperidone.

Les méthodes de production industrielle du Chlorhydrate de Cloperidone sont conçues pour garantir une pureté et un rendement élevés. Ces méthodes impliquent souvent des conditions de réaction optimisées, telles que le contrôle de la température, la sélection du solvant et les techniques de purification .

Analyse Des Réactions Chimiques

Le Chlorhydrate de Cloperidone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier le noyau de quinazoline-2,4-dione.

Substitution : Le cycle pipérazine et le groupe chlorophényle peuvent subir des réactions de substitution avec divers réactifs.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de recherche scientifique

Le Chlorhydrate de Cloperidone a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des dérivés de la quinazolinedione et des composés contenant de la pipérazine.

Biologie : Les propriétés sédatives et antihypertensives du composé en font un sujet d’intérêt dans les études pharmacologiques.

Médecine : Le Chlorhydrate de Cloperidone est étudié pour ses effets thérapeutiques potentiels dans le traitement de l’hypertension et des affections connexes.

Industrie : Les propriétés chimiques du composé le rendent utile dans le développement de nouveaux produits pharmaceutiques et d’intermédiaires chimiques

Applications De Recherche Scientifique

Treatment of Schizophrenia

Cloperidone hydrochloride has been investigated for its efficacy in treating schizophrenia, particularly in patients who are treatment-resistant. Studies indicate that it may help manage both positive symptoms (such as hallucinations) and negative symptoms (such as emotional blunting) associated with the disorder. Some research suggests that cloperidone may offer a favorable side effect profile compared to other antipsychotics, particularly regarding extrapyramidal symptoms .

Adjunctive Therapy for Bipolar Disorder

Recent studies have explored the use of this compound as an adjunctive treatment for bipolar disorder. The compound may enhance the effects of mood stabilizers, helping to alleviate manic and depressive episodes. However, further research is necessary to establish its safety and efficacy in this context.

Sedative Properties

Cloperidone exhibits sedative-hypnotic properties, making it a candidate for treating anxiety and sleep disorders. Its ability to reduce anxiety symptoms is attributed to its action on various neurotransmitter systems, including dopamine and serotonin .

Cognitive Enhancement Studies

Research is being conducted to investigate the cognitive-enhancing effects of this compound in patients with schizophrenia, who often experience cognitive deficits. Initial findings suggest potential benefits, but more comprehensive studies are required to determine optimal dosing and effectiveness.

Comparative Efficacy Studies

Cloperidone is also the subject of comparative studies aimed at assessing its efficacy relative to other antipsychotic medications. These studies evaluate not only therapeutic outcomes but also side effect profiles, helping clinicians make informed decisions about treatment options.

Summary of Findings

Mécanisme D'action

Le mécanisme d’action du Chlorhydrate de Cloperidone implique son interaction avec des cibles moléculaires spécifiques. Le composé exerce ses effets en se liant à des récepteurs dans le système nerveux central, ce qui entraîne des effets sédatifs et antihypertensifs. Les voies moléculaires exactes impliquées comprennent la modulation de la libération de neurotransmetteurs et de l’activité des récepteurs .

Comparaison Avec Des Composés Similaires

Le Chlorhydrate de Cloperidone est unique parmi les dérivés de la quinazolinedione en raison de ses propriétés pharmacologiques spécifiques. Les composés similaires comprennent :

Iloperidone : Un autre dérivé de la quinazolinedione aux propriétés antipsychotiques.

Dérivés de la pipéridone : Ces composés partagent des similitudes structurelles mais diffèrent dans leurs effets pharmacologiques.

Le Chlorhydrate de Cloperidone se distingue par sa combinaison de propriétés sédatives et antihypertensives, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

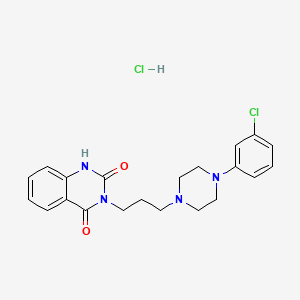

Cloperidone hydrochloride is a pharmaceutical compound primarily classified as an antipsychotic and sedative . It is chemically described as 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione hydrochloride , with a molecular formula of and a molecular weight of approximately 435.3 g/mol . This compound exhibits significant central nervous system activity, primarily through its interactions with various neurotransmitter systems.

This compound primarily functions by antagonizing dopamine D2 receptors , a common mechanism among many antipsychotic drugs. This action helps in managing symptoms of psychosis, including hallucinations and delusions. Additionally, cloperidone has been noted for its sedative-hypnotic properties , making it effective in treating anxiety and sleep disorders .

Neurotransmitter Interactions

Research indicates that cloperidone interacts with several neurotransmitter systems:

- Dopamine : Antagonism at D2 receptors reduces psychotic symptoms.

- Serotonin : Modulation may contribute to mood stabilization.

- Histamine : Sedative effects are likely mediated through H1 receptor antagonism.

Clinical Applications

This compound has shown promise in various clinical settings:

- Schizophrenia : It is used to manage both positive and negative symptoms, particularly in treatment-resistant cases.

- Bipolar Disorder : Emerging evidence suggests it may serve as an adjunctive therapy alongside mood stabilizers to improve treatment outcomes .

- Cognitive Enhancement : Preliminary studies suggest potential cognitive-enhancing properties, particularly relevant for patients with schizophrenia who often experience cognitive deficits .

Comparative Efficacy

Cloperidone's efficacy and safety profile are being compared to other antipsychotic medications. Notable comparisons include:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Haloperidol | Butyrophenone | Strong D2 receptor antagonist; high potency but more side effects. |

| Risperidone | Benzisoxazole | Atypical antipsychotic; lower risk of extrapyramidal symptoms. |

| Olanzapine | Thienobenzodiazepine | Broad spectrum activity; effective for mood stabilization. |

| Quetiapine | Dibenzothiazepine | Sedative properties; used for bipolar disorder as well. |

Cloperidone's unique structure allows it to maintain a balance between efficacy and safety, distinguishing it from both typical and atypical antipsychotics by exhibiting fewer extrapyramidal side effects while still providing effective symptom management .

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics of cloperidone indicates significant interactions with various substances, influencing its therapeutic efficacy and safety profile. Cloperidone is also identified as an inhibitor of cytochrome P450 2C9 (CYP2C9), which may affect drug metabolism .

Case Studies

- Bipolar Disorder Management : A study involving patients with bipolar disorder indicated that cloperidone, when used alongside mood stabilizers, resulted in improved management of manic and depressive symptoms, although further investigation is warranted to confirm these findings .

- Treatment-Resistant Schizophrenia : In a cohort of treatment-resistant schizophrenia patients, cloperidone demonstrated effectiveness in reducing both positive and negative symptoms, suggesting its potential as a viable treatment option in challenging cases .

Propriétés

IUPAC Name |

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2.ClH/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28;/h1-3,5-8,15H,4,9-14H2,(H,23,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGOVTRSGWYKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200500 | |

| Record name | Cloperidone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-26-8 | |

| Record name | Cloperidone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOPERIDONE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=198100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cloperidone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPERIDONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17682058OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.